Technical Monograph: 3-Methyl-1-benzyl-piperazine-d4
Technical Monograph: 3-Methyl-1-benzyl-piperazine-d4
Advanced Bioanalytical Applications & Chemical Properties
Executive Summary
3-Methyl-1-benzyl-piperazine-d4 (CAS: 1794752-53-6) is a stable isotope-labeled analog of 1-benzyl-3-methylpiperazine. It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of piperazine-class antihistamines (e.g., Meclizine, Cyclizine) and their metabolites via LC-MS/MS.[1]
The "d4" designation indicates the incorporation of four deuterium atoms, typically on the piperazine ring.[1] This modification provides a mass shift of +4 Da relative to the analyte, allowing for mass-resolved detection while maintaining nearly identical physicochemical properties (retention time, pKa, extraction efficiency).[1] This monograph details the chemical properties, synthesis logic, and a self-validating analytical workflow for this compound.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The utility of 3-Methyl-1-benzyl-piperazine-d4 relies on its ability to mimic the analyte's behavior in complex matrices (plasma, urine) without interfering with the measurement.
2.1 Structural Specifications
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Chemical Name: 3-Methyl-1-benzyl-piperazine-d4[2][3][4][5][6]
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Molecular Formula: C₁₂H₁₄D₄N₂
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Isotopic Purity: ≥ 99% Deuterium enrichment
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Salt Form: Commonly supplied as Dihydrochloride (2HCl) to enhance stability and water solubility.[1]
2.2 Key Physicochemical Parameters
| Property | Value (Approx.) | Bioanalytical Relevance |
| pKa (N1) | ~5.3 | Protonation of the less basic nitrogen. |
| pKa (N4) | ~9.7 | Primary site of protonation in ESI+ MS source.[1] |
| LogP | 1.5 - 1.9 | Moderate lipophilicity; retains well on C18 columns.[1] |
| Solubility | Methanol, DMSO, Water | Compatible with standard extraction solvents.[1] |
2.3 Structural Visualization
The following diagram illustrates the chemical structure and the logical relationship between the parent drug (Meclizine), the metabolite (Analyte), and the Internal Standard.[1]
Caption: Metabolic origin of the analyte and its structural relationship to the deuterated internal standard.
Synthesis & Causality
The synthesis of 3-Methyl-1-benzyl-piperazine-d4 is not arbitrary; it is designed to ensure isotopic stability .
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Ring Deuteration vs. Benzyl Deuteration:
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Preferred: Deuterium atoms are incorporated into the piperazine ring .[1] This is achieved by using precursors like 2-methylpiperazine-d4 or synthesizing the ring from d4-ethylene glycol derivatives.
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Causality: Ring deuteration is metabolically and chemically stable.[1] Deuteriums on the benzyl methylene group (benzylic position) are susceptible to enzymatic oxidation (CYP450) or chemical exchange, which would lead to "loss of label" and inaccurate quantification.[1]
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Synthesis Route (Typical):
Analytical Application: A Self-Validating System
To ensure Trustworthiness in data, the use of this IS must follow a protocol where the IS validates the extraction and ionization efficiency for every sample.[1]
4.1 LC-MS/MS Methodology
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Ionization: Electrospray Ionization (ESI) in Positive Mode.[1] The basic secondary amine (N4) readily accepts a proton ([M+H]⁺).[1]
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MRM Transitions:
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Analyte (Unlabelled): m/z 191.2 → 91.1 (Tropylium ion, characteristic of benzyl group).[1]
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IS (Deuterated): m/z 195.2 → 95.1 (Deuterated fragment) OR 195.2 → 91.1 (if the benzyl group is unlabelled).[1]
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Note: If the d4 label is on the piperazine ring, the benzyl fragment (m/z 91) remains 91.[1] If the label were on the benzyl ring, it would shift to 95.[1] Verification of the fragmentation pattern is essential for the specific lot purchased.[1]
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4.2 The "Self-Validating" Workflow
This workflow ensures that any matrix effect (suppression/enhancement) affecting the analyte affects the IS equally.[1]
Caption: Bioanalytical workflow utilizing the d4-IS to normalize extraction recovery and matrix effects.
4.3 Protocol Recommendations
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Stock Solution: Dissolve 1 mg of 3-Methyl-1-benzyl-piperazine-d4 (2HCl salt) in 1 mL of Methanol to make a 1 mg/mL free-base equivalent stock. Store at -20°C.
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Working Solution: Dilute to ~100-500 ng/mL in 50:50 Methanol:Water for spiking.
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Chromatography: Use a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) if possible, to keep the piperazine deprotonated and improve peak shape/retention on C18.[1] Alternatively, use standard 0.1% Formic Acid conditions but expect earlier elution.[1]
Handling, Stability & Safety
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Storage: The compound is stable for >2 years if stored at -20°C in a desiccated environment.[1] Solutions in methanol are stable for ~1 month at 4°C.[1]
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Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent water uptake, which alters the weighing accuracy.[1]
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Safety: Treat as a potential irritant and toxic substance (similar to parent piperazines).[1] Use PPE (gloves, goggles, fume hood).[1]
References
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Toronto Research Chemicals (TRC). 3-Methyl-1-benzyl-piperazine-d4 Product Monograph. Retrieved from [1]
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PubChem. 1-Benzyl-3-methylpiperazine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
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LGC Standards. Reference Material: 3-Methyl-1-benzyl-piperazine-d4. Retrieved from [1]
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PrescriberPoint. Meclizine Hydrochloride Prescribing Information (Chemistry & Metabolism). Retrieved from [1]
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UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1] United Nations Office on Drugs and Crime.[1] Retrieved from [1]
Sources
- 1. Meclizine - Wikipedia [en.wikipedia.org]
- 2. Specializing in chemical and biological research products and service to meet the research needs of global customers [coompo.com]
- 3. 3-Methyl-1-benzyl-piperazine-d4, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 4. CAS RN 1794752-53-6 | Fisher Scientific [fishersci.pt]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Methyl-1-benzyl-piperazine-d4 | LGC Standards [lgcstandards.com]
